3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol
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Overview
Description
3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol is an organic compound with the molecular formula C8H20N2O2. It is a colorless to light yellow liquid with a strong, pungent odor. This compound is soluble in water, alcohols, ethers, and ketones, but insoluble in petroleum ether and alkanes. It is relatively stable at room temperature but can degrade under exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Propionaldehyde with Dimethylamine: Propionaldehyde reacts with dimethylamine in the presence of a suitable catalyst to form 3-(dimethylamino)propionaldehyde.
Reduction of Acetone Dimethylamine: Acetone dimethylamine is reduced using reducing agents such as sodium bisulfite or hypophosphorous acid to yield 3-((3-(dimethylamino)propyl)amino)propane-1,2-diol.
Industrial Production Methods
The industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium bisulfite, hypophosphorous acid, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Corresponding oxides.
Reduction Products: Simpler amines and alcohols.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of biological molecules. It can also serve as a reducing agent, facilitating the reduction of specific substrates in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but lacks the additional amino group, making it less versatile in certain reactions.
(±)-3-Amino-1,2-propanediol: Contains an amino group but differs in its overall structure and reactivity.
Uniqueness
3-((3-(Dimethylamino)propyl)amino)propane-1,2-diol is unique due to its dual functional groups (dimethylamino and amino) and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
84540-70-5 |
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Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propylamino]propane-1,2-diol |
InChI |
InChI=1S/C8H20N2O2/c1-10(2)5-3-4-9-6-8(12)7-11/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
RXFQHLJNQDJBEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC(CO)O |
Origin of Product |
United States |
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